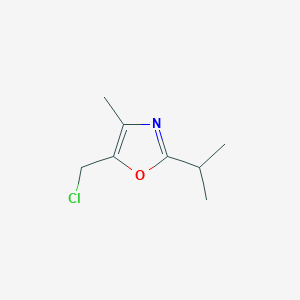

5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole

Descripción

Propiedades

IUPAC Name |

5-(chloromethyl)-4-methyl-2-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLIOMMDBGHAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(C)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2-methyl-2-propanol in the presence of a base to form the intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and other heterocyclic derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole has been synthesized and tested for its efficacy against various bacterial strains.

Case Study :

A study published in Journal of Medicinal Chemistry demonstrated that modifications in the oxazole ring could enhance antibacterial activity. The chloromethyl group was found to be crucial for interaction with bacterial enzymes, leading to increased potency against resistant strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases.

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its reactivity allows for the formation of cross-linked networks, which are essential in creating durable materials.

Case Study :

A research article in Polymer Science outlined the use of this compound in synthesizing thermosetting polymers. The incorporation of the oxazole moiety improved thermal stability and mechanical properties.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 250 | 30 |

| Polymer with this compound | 300 | 50 |

Synthesis and Research Applications

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its chloromethyl group allows for further functionalization, enabling researchers to create libraries of compounds for screening purposes.

Case Study: Library Development

A study focused on the synthesis of a library of oxazole derivatives highlighted the versatility of this compound as a precursor. The derivatives were tested for diverse biological activities, showcasing its role as a key building block in drug discovery.

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at Position 5

5-Ethyl-4-methyl-2-(propan-2-yl)-1,3-oxazole

- Key Difference : Ethyl group replaces chloromethyl at position 4.

- This substitution may enhance lipophilicity, affecting bioavailability .

4-(Chloromethyl)-5-(difluoromethyl)-1,3-oxazole

Heterocycle Core Modifications

4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7)

- Key Difference : Thiazole (sulfur-containing) vs. oxazole (oxygen-containing) core.

- The thiazole derivative has a lower melting point (49–50°C) compared to oxazole analogs, suggesting weaker intermolecular forces .

Aromatic Substitutions

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

- Key Difference : 3-Methylphenyl group at position 2.

- This compound’s CAS (521266-92-2) indicates commercial availability for drug discovery .

5-(4-Bromophenyl)-1,3-oxazole Derivatives (OXL series)

Physicochemical and Crystallographic Properties

Melting Points and Solubility

Isostructurality and Crystal Packing

- Halogen-Substituted Analogs : Isostructural compounds (e.g., Cl vs. Br) exhibit similar conformations but adjusted crystal packing to accommodate substituent size. For example, 3-chloro- and 3-bromo-cinnamic acids show divergent crystal structures, highlighting the chloromethyl group’s role in lattice stabilization .

Cytotoxicity and Aromatase Inhibition

- OXL-2 (Bromophenyl derivative) : IC₅₀ 16.8 μM (aromatase inhibition) and 15.6 μM (cytotoxicity in MCF-7 cells). The chloromethyl analog’s electrophilicity may confer higher reactivity but lower selectivity .

- Oxazolopyrimidine Derivatives : High cytokinin-like activity (e.g., compound №6: 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile), suggesting chloromethyl-substituted oxazoles could mimic plant hormones in agrochemical applications .

Antimicrobial Activity

- 1,3-Oxazole-Pyrazoline Hybrids: Potent antimicrobial activity (e.g., (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone). Chloromethyl substitution may enhance membrane permeability .

Actividad Biológica

5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 173.64 g/mol

- CAS Number : 137090-44-9

This compound belongs to the oxazole family, which is known for diverse biological activities.

Research indicates that oxazole derivatives, including this compound, exhibit various mechanisms of action:

- Antimicrobial Activity : Oxazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. They may inhibit bacterial growth by targeting specific enzymes or metabolic pathways.

- Anticancer Properties : Some studies have reported cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are involved in critical cellular processes.

Antimicrobial Activity

A review of oxazole derivatives highlights their antibacterial properties. For instance, compounds similar to this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria. In one study:

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| This compound | 16 | 32 |

These results indicate a moderate level of antibacterial effectiveness, warranting further exploration into its structure-activity relationship (SAR).

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 12.3 |

| A549 (Lung Cancer) | 15.8 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Research Findings

Recent studies have focused on synthesizing novel derivatives based on the oxazole framework to enhance biological activity. For instance, modifications to the chloromethyl group have led to increased potency against specific cancer cell lines.

Notable Research Studies

- Antitumor Activity : A derivative of this compound was evaluated for its effects on tumor growth in animal models, showing promising results in reducing tumor size compared to control groups.

- Mechanistic Studies : Research into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chloromethylation of a precursor oxazole derivative using chloroacetyl chloride (as in thiazole synthesis ) or Vilsmeier-Haack chloroformylation (used in pyrazole derivatives ). Reaction progress is monitored via Thin Layer Chromatography (TLC) with mobile phases like ethyl acetate/hexane, and completion is confirmed by the disappearance of starting material spots. Recrystallization from methanol/water mixtures improves purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch ~600–800 cm⁻¹, C=N/C-O stretches in oxazole rings ~1600–1700 cm⁻¹) .

- NMR : ¹H NMR for substituent environments (e.g., isopropyl protons at δ 1.2–1.4 ppm, chloromethyl CH₂ at δ 4.0–4.5 ppm). ¹³C NMR confirms aromaticity and substitution patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles (monoclinic systems with space group P21/c are common for oxazoles; lattice parameters a ≈ 9.3 Å, b ≈ 10.8 Å, c ≈ 18.9 Å) .

Q. What solvent systems are suitable for purification, and how does solubility affect recrystallization?

- Methodological Answer : The compound is typically purified via recrystallization from polar aprotic solvents (e.g., methanol, ethanol) or mixtures with water. Solubility is temperature-dependent; heating in methanol followed by ice-water precipitation yields high-purity crystals. Avoid DMF due to potential coordination with the chloromethyl group .

Advanced Research Questions

Q. How can computational modeling complement experimental data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps), electrostatic potentials, and reaction pathways. Compare computed bond lengths/angles with X-ray data (e.g., C-Cl bond ~1.73 Å, oxazole ring planarity) to validate models . Molecular dynamics simulations assess stability in different solvents .

Q. What strategies resolve contradictions in spectral or crystallographic data during characterization?

- Methodological Answer :

- Spectral Mismatches : Re-examine sample purity (HPLC or GC-MS) and solvent effects (e.g., deuterated solvent shifts). Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Crystallographic Disorder : Apply disorder modeling in refinement software (e.g., SHELXL). High-resolution data (≤0.8 Å) and low R factors (<0.05) improve accuracy .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The chloromethyl group acts as an electrophilic site for SN2 reactions (e.g., with amines or thiols ). Optimize conditions using polar aprotic solvents (acetonitrile/DMF) and bases (K₂CO₃) at 60–80°C. Monitor regioselectivity via LC-MS and compare with control reactions lacking catalysts .

Q. What are the stability considerations for long-term storage, and how can degradation products be identified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.